molecular formula C19H20N2O4S B2569007 Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate CAS No. 774225-24-0

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

Cat. No.: B2569007
CAS No.: 774225-24-0
M. Wt: 372.44
InChI Key: WRSNHXTZVJGPKK-UHFFFAOYSA-N
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Description

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . It is characterized by the presence of a tert-butyl carbamate group, a cyanophenyl group, and a phenylsulfonyl group. This compound is typically a white to yellow solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the context of its use. The cyanophenyl and phenylsulfonyl groups play a crucial role in its binding affinity and specificity towards target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Phenylsulfonylmethyl carbamate
  • 4-cyanophenyl carbamate

Uniqueness

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the cyanophenyl and phenylsulfonyl groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSNHXTZVJGPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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